

Spectroscopic and Mechanistic Insights into Taxamairin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Taxamairin B**, a potent anti-inflammatory diterpenoid. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and an illustration of its known mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Taxamairin B**, facilitating easy reference and comparison.

¹H NMR Data

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
5	7.00	d	8.4
6	6.88	d	8.4
9	3.42	S	
11	3.25	S	
12	7.15	S	
16	1.25	d	6.8
17	1.25	d	6.8
18	1.45	S	
19	1.45	S	
20	3.86	S	_
OMe	3.88	S	_
ОМе	3.91	S	

¹³C NMR Data

1 134.5 2 128.9 3 148.8 4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1 OMe 56.0	Position	Chemical Shift (δ) ppm
3 148.8 4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	1	134.5
4 148.6 5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	2	128.9
5 111.4 6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	3	148.8
6 110.9 7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	4	148.6
7 40.2 8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	5	111.4
8 138.1 9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	6	110.9
9 52.8 10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	7	40.2
10 198.2 11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	8	138.1
11 51.2 12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	9	52.8
12 124.9 13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	10	198.2
13 135.2 14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	11	51.2
14 129.5 15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	12	124.9
15 142.1 16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	13	135.2
16 23.9 17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	14	129.5
17 23.9 18 28.5 19 28.5 20 60.8 OMe 56.1	15	142.1
18 28.5 19 28.5 20 60.8 OMe 56.1	16	23.9
19 28.5 20 60.8 OMe 56.1	17	23.9
20 60.8 OMe 56.1	18	28.5
OMe 56.1	19	28.5
	20	60.8
OMe 56.0	OMe	56.1
	OMe	56.0

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
2962	C-H stretch
1678	C=O stretch (conjugated ketone)
1598	C=C stretch (aromatic)
1463	C-H bend
1265	C-O stretch

Mass Spectrometry (MS) Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRMS	ESI	353.1747 [M+H]+	C22H25O4

Experimental Protocols

The following protocols are based on standard methodologies for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum was recorded from a thin film of the sample on a sodium chloride plate.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Signaling Pathway

Taxamairin B has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action involves the downregulation of the PI3K/AKT signaling pathway, which subsequently leads to the inhibition of the nuclear translocation of NF-κB, a key regulator of inflammatory responses.

Click to download full resolution via product page

Caption: PI3K/AKT/NF-kB pathway inhibition by **Taxamairin B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

BENCH

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Taxamairin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021798#spectroscopic-data-nmr-ir-ms-of-taxamairin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com